REACTION_CXSMILES
|
[CH2:1]([O:5][CH:6]=[CH2:7])[CH:2]([CH3:4])[CH3:3].[CH:8]([CH:10]=[CH2:11])=[O:9]>C(C1C=CC(C)=C(O)C=1C(C)(C)C)(C)(C)C>[CH2:1]([O:5][CH:6]1[CH2:7][CH2:11][CH:10]=[CH:8][O:9]1)[CH:2]([CH3:4])[CH3:3]
|
Name
|
steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
16.22 kg
|
Type
|
reactant
|
Smiles
|
C(C(C)C)OC=C
|
Name
|
acrolein
|
Quantity
|
6.97 kg
|
Type
|
reactant
|
Smiles
|
C(=O)C=C
|
Name
|
di-t-butylhydroxytoluene
|
Quantity
|
0.08 kg
|
Type
|
catalyst
|
Smiles
|
C(C)(C)(C)C1=C(C(=C(C=C1)C)O)C(C)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the inside of the reactor was purged with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
The pressure was increased to 3 MPa with nitrogen and reaction
|
Type
|
DISTILLATION
|
Details
|
The reaction solution was subjected to distillation
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)OC1OC=CCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.1 kg | |
YIELD: CALCULATEDPERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |